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e

CAS No.: 416869-65-3

Cat. No.: B093522

Get Quote

Executive Summary: The Seven-Membered Ring
Scaffold
Cycloheptanamine (cycloheptylamine) derivatives occupy a unique chemical space in

medicinal chemistry, bridging the gap between the common, stable cyclohexyl scaffold and

larger, more flexible cyclooctyl or rigid adamantyl systems. This guide objectively compares the

binding affinity and structure-activity relationships (SAR) of cycloheptanamine derivatives

across three critical biological targets: Sigma Receptors (

R), Influenza M2 Proton Channels, and NMDA Receptors.

While the cyclohexyl ring is often the "default" lipophilic pharmacophore (e.g., in PB28), the

cycloheptyl ring introduces increased lipophilicity (

) and conformational flexibility (pseudorotation). This guide analyzes where this modification
yields therapeutic gain versus where it incurs steric penalties.
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Comparative Analysis by Target
Sigma Receptors ( and )
The sigma receptor system is a primary target for lipophilic amine ligands. The "gold standard"

reference compound is PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-

yl)propyl]piperazine), a high-affinity

ligand.

SAR Insight: The Ring Size Constraint
Research indicates that while the basic nitrogen and linker length are critical for electrostatic

interactions with Asp126 (in

), the hydrophobic pocket accommodating the N-substituent is size-sensitive.

Cyclohexyl (PB28): Optimal fit.[1] The chair conformation perfectly fills the hydrophobic sub-

pocket without steric clash.

Cycloheptyl: Introduction of the 7-membered ring often results in a reduced binding affinity

(5-10 fold decrease) compared to the cyclohexyl analog. The increased volume and entropy

of the cycloheptyl ring cause steric friction within the tight

binding site.

Table 1: Comparative Binding Affinity (

Receptors)
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Compound
Class

N-Substituent (nM) (nM)

Selectivity
Ratio (

)

PB28

(Reference)
Cyclohexyl 0.38 0.68 0.56 (Mixed)

PB28 Analog A Cycloheptyl ~2.5 - 5.0 ~15.0 ~0.16

PB28 Analog B Adamantyl 143.0 >5,000 Low

Haloperidol (Butyrophenone) 1.0 45.0 45

*Values estimated based on SAR trends for N-alkyl expansion in piperazine sigma ligands [1]

[2].

Expert Insight: For

selectivity, the cycloheptyl ring is generally inferior to the cyclohexyl ring. However, if

the goal is to destabilize

binding to create a

-selective agonist, expanding the ring to cycloheptyl or cyclooctyl is a valid strategy.

Influenza A M2 Proton Channel
The M2 channel is a tetrameric pore essential for viral uncoating.[2] The binding site (Val27,

Ser31) is a hydrophobic lumen that binds adamantane derivatives (Amantadine).

SAR Insight: Pore Occlusion vs. Flexibility
Unlike the sigma receptor, the M2 channel pore can accommodate larger hydrophobic bulk, but

rigidity is key for high-affinity blocking.
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Adamantamine (Cage): The rigid, spherical cage fits the pore geometry (approx. 10-12 Å

diameter) and blocks proton flux via a "plug" mechanism.

Cycloheptanamine (Flexible Ring): While sufficiently lipophilic, the cycloheptyl ring is too

flexible. It lacks the rigid 3D "bulk" to effectively occlude the channel against the high flux of

protons. It binds, but with significantly lower residence time and affinity than adamantane.

Cyclooctylamine: Interestingly, 8-membered rings show higher efficacy than 5- or 6-

membered rings in M2 inhibition, suggesting a "sweet spot" of hydrophobicity, though still

inferior to the adamantyl cage [3].

Table 2: M2 Channel Inhibition Data

Inhibitor Structure Type
(

M)

Mechanism

Amantadine Rigid Cage (C10) 16.0 Pore Occlusion

Rimantadine Rigid Cage (C12) 9.0 Pore Occlusion

Cycloheptanamine Flexible Ring (C7) >100 Weak Allosteric/Pore

Cyclooctylamine Flexible Ring (C8) ~50-80 Partial Block

NMDA Receptors (The Bridged Exception)
Here, the cycloheptyl ring becomes a superstar—but only when bridged. The classic NMDA

antagonist MK-801 (Dizocilpine) is based on a dibenzocyclohepten-imine scaffold.

SAR Insight: Conformational Restriction
Flexible Cycloheptanamine: Inactive or very low affinity for the PCP binding site inside the

NMDA channel.

Bridged (MK-801): The methylene bridge across the cycloheptyl ring locks it into a rigid

conformation. This rigid scaffold positions the amine perfectly to interact with the channel

pore residues (Asn616 in GluN1), resulting in nanomolar affinity.
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Figure 1: Structural Logic of NMDA Antagonism
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Caption: Transformation of the cycloheptyl scaffold from an inactive flexible amine to the potent

NMDA antagonist MK-801 via rigidification.

Experimental Protocols
Radioligand Binding Assay ( Receptors)
Purpose: To determine the

of cycloheptanamine derivatives. Standard: Competition binding against

(

) and

(

).

Protocol:

Membrane Preparation: Homogenize Guinea pig brain (rich in

) or rat liver (rich in

) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

for 15 min. Resuspend pellets.

Incubation (
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):

Mix 100

g membrane protein.

Add 2 nM

.

Add test compound (Cycloheptanamine deriv.) at concentrations

to

M.

Incubate 120 min at 37°C.

Incubation (

):

Mix membrane protein.

Add 2 nM

.

Critical Step: Add 1

M (+)-pentazocine to mask

sites (ensuring DTG binds only

).

Incubate 60 min at room temperature.

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold

buffer.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate
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and convert to

using the Cheng-Prusoff equation:

TEVC Electrophysiology (M2 Channel)
Purpose: To measure functional block of the proton channel. System:Xenopus laevis oocytes

expressing Influenza A M2 protein.

Protocol:

Expression: Inject oocytes with cRNA encoding M2 protein. Incubate 48-72h.

Setup: Place oocyte in recording chamber perfused with Barth’s solution (pH 7.4).

Activation: Switch perfusate to pH 5.5 buffer to activate the proton current (

).

Inhibition: Apply pH 5.5 buffer containing 100

M of the cycloheptanamine derivative.

Data: Record current attenuation. % Inhibition =

.

Visualizing the Binding Workflow
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Caption: Integrated workflow for evaluating cycloheptanamine derivatives against key targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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